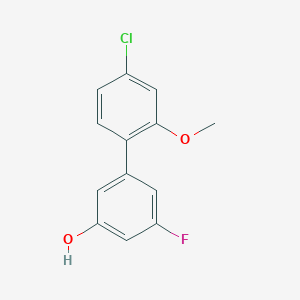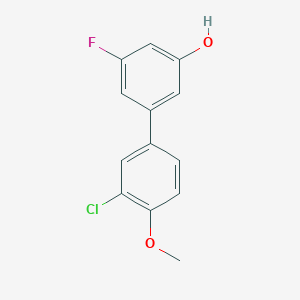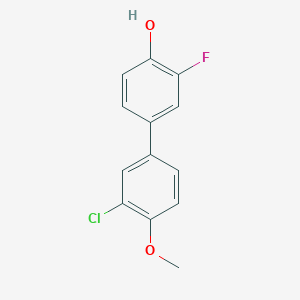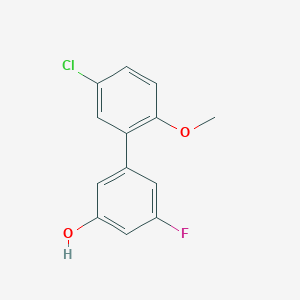
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is a compound which has been studied for its potential applications in various fields. It is a versatile compound, with a wide range of uses in the scientific community.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) has been studied for its potential applications in the scientific community. It has been used in the synthesis of various compounds, such as fluoroquinolones, which are antibiotics used to treat bacterial infections. It has also been used to synthesize other compounds, such as fluorinated polymers, which can be used in various applications. In addition, it has been studied for its potential use in drug delivery systems, as it can be used to target specific areas of the body.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then be used to transport the compound to the desired area. This binding also causes changes in the structure of the proteins, which can affect the activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) are not fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, and to have an inhibitory effect on certain enzymes. In addition, it has been shown to have anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications, making it a versatile compound. However, there are some limitations to using this compound. For example, it is not water-soluble and therefore must be used in an organic solvent. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%). For example, further research could be conducted into the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, more research could be done on its potential applications in drug delivery systems and other fields. Furthermore, further research could be conducted into the toxicity of the compound and ways to reduce it. Finally, research could be conducted into the synthesis of other compounds using this compound as a starting material.
Synthesemethoden
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) can be synthesized by reacting 4-chloro-2-methoxyphenol with a fluorinating agent, such as trifluoromethanesulfonic acid (TFSA), in aqueous solution. The reaction is typically conducted in a flask at room temperature and the reaction can be monitored by thin layer chromatography (TLC). The product can then be purified by recrystallization, and the purity can be measured by nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-9(14)2-3-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHEUXCHWAXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684419 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-42-8 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)



![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)







